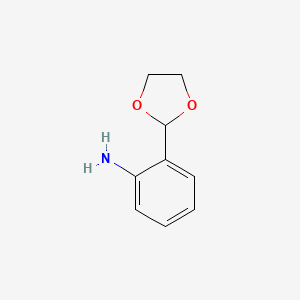

2-(1,3-Dioxolan-2-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106041. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWUUJITIDANOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295870 | |

| Record name | 2-(1,3-Dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26908-34-9 | |

| Record name | 26908-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-Dioxolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹³C NMR of 2-(1,3-Dioxolan-2-yl)aniline

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(1,3-Dioxolan-2-yl)aniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of spectral interpretation, offering field-proven insights into experimental design and data analysis. We will explore the predicted chemical shifts, the underlying electronic effects, and a detailed protocol for acquiring a high-quality spectrum.

Introduction

This compound, an acetal of 2-aminobenzaldehyde, is a valuable intermediate in organic synthesis, particularly in the construction of heterocyclic systems. Its structural elucidation is paramount for reaction monitoring, quality control, and characterization of novel derivatives. ¹³C NMR spectroscopy is a powerful, non-destructive technique that provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment gives rise to a specific resonance signal, making ¹³C NMR an indispensable tool for confirming the structure of this compound.

This guide will provide a detailed prediction of the ¹³C NMR spectrum of this compound, grounded in the fundamental principles of NMR and supported by data from analogous structures. While an experimentally acquired spectrum is the ultimate confirmation, this predictive analysis serves as a robust framework for spectral assignment and interpretation.

Predicted ¹³C NMR Spectrum and Interpretation

The structure of this compound comprises two key fragments: a disubstituted aniline ring and a 1,3-dioxolane ring. The electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing acetal group dictates the chemical shifts of the aromatic carbons.

Aniline Ring Carbons:

The amino group is a strong activating group, donating electron density to the aromatic ring through resonance. This effect is most pronounced at the ortho and para positions, causing the corresponding carbon nuclei to be more shielded (resonate at a lower chemical shift or "upfield"). Conversely, the carbon atom to which the amino group is directly attached (ipso-carbon) and the meta carbons are less affected by resonance.

In the case of this compound, the situation is further modulated by the dioxolane substituent at the C2 position. This group exerts a mild electron-withdrawing inductive effect. The interplay of these electronic influences leads to a distinct pattern of chemical shifts for the six aromatic carbons.

Dioxolane Ring Carbons:

The dioxolane moiety consists of an acetal carbon (C-2') and two equivalent methylene carbons of the ethylene glycol unit (C-4' and C-5'). The acetal carbon is bonded to two electronegative oxygen atoms, which strongly deshield this nucleus, causing it to resonate at a significantly higher chemical shift ("downfield"). The two methylene carbons are in identical chemical environments due to the free rotation around the C-O bonds, and thus are expected to produce a single signal. These carbons are also attached to oxygen, leading to a downfield shift compared to simple alkanes.[1]

Summary of Predicted Chemical Shifts:

The following table outlines the predicted ¹³C NMR chemical shifts for this compound, along with the rationale for each assignment. These predictions are based on typical chemical shift ranges for substituted anilines and dioxolanes.[2]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aniline Ring | ||

| C-1 (ipso to -NH₂) | ~146 | Attached to the electronegative nitrogen atom. |

| C-2 (ipso to dioxolane) | ~128 | Influenced by both the adjacent amino group and the attached dioxolane. |

| C-3 | ~116 | Ortho to the electron-donating -NH₂ group, thus shielded. |

| C-4 | ~129 | Meta to the -NH₂ group. |

| C-5 | ~118 | Para to the -NH₂ group, experiencing significant shielding. |

| C-6 | ~127 | Meta to the -NH₂ group. |

| Dioxolane Ring | ||

| C-2' (acetal) | ~103 | Directly bonded to two oxygen atoms, leading to strong deshielding. |

| C-4', C-5' (methylene) | ~65 | Bonded to one oxygen atom, deshielded relative to alkanes. |

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To validate the predicted chemical shifts, a robust experimental protocol is essential. The following steps outline a standard procedure for acquiring a high-quality ¹³C NMR spectrum.

Sample Preparation:

-

Solvent Selection: A deuterated solvent that readily dissolves the analyte is crucial. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used if solubility is an issue. The choice of solvent can slightly influence chemical shifts.[3]

-

Concentration: Prepare a solution of approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

Spectrometer Setup:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Probe Tuning and Matching: Ensure the probe is properly tuned to the ¹³C frequency and matched to the impedance of the instrument to maximize signal-to-noise.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform magnetic field shimming to achieve optimal resolution and line shape.

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used for a routine ¹³C NMR spectrum.

-

Acquisition Time (AT): An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although not critical for simple peak identification.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is appropriate to cover the expected range of chemical shifts.

Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.

Advanced NMR Techniques: DEPT

To further confirm the assignments, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed. DEPT spectroscopy distinguishes between CH, CH₂, and CH₃ groups based on the phase of their signals.

-

DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C-1 and C-2 in the aniline ring) will be absent.

-

DEPT-90: Only CH signals will be visible.

By comparing the standard ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, the identity of each carbon signal can be unambiguously determined.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the predicted ¹³C NMR chemical shifts assigned to each carbon atom.

Caption: Predicted ¹³C NMR assignments for this compound.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and predicting the ¹³C NMR spectrum of this compound. By dissecting the molecule into its constituent functional groups and applying fundamental principles of NMR spectroscopy, we have established a reliable set of predicted chemical shifts. The detailed experimental protocol offers a clear pathway for researchers to acquire a high-quality spectrum and validate these predictions. The integration of advanced techniques like DEPT further enhances the confidence in structural assignments. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds, promoting scientific integrity and robust data interpretation.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

- Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Gunther, H. (1995).

-

Chemistry Stack Exchange. (2020). 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer?[Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Kolehmainen, E., & Ośmiałowski, B. (2005). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-62. [Link]

-

Matsuoka, R., et al. (2018). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(9), 2149. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

Technical Guide: Solubility & Stability Profile of 2-(1,3-Dioxolan-2-yl)aniline

[1]

Executive Summary

2-(1,3-Dioxolan-2-yl)aniline (CAS: 26908-34-9), often referred to as 2-aminobenzaldehyde ethylene acetal , represents a critical class of "masked" electrophiles in organic synthesis.[1] Unlike standard stable reagents, its solubility profile is inextricably linked to its chemical stability.[1]

This guide addresses the core challenge: dissolving the compound without triggering the deprotection of the acetal group. The ortho-substitution pattern creates unique intramolecular effects that influence both lipophilicity and hydrolytic susceptibility.[1] This document provides a physicochemical analysis, solvent selection protocols, and stability-indicating workflows for researchers utilizing this intermediate in heterocycle synthesis (e.g., Friedländer quinoline synthesis).[1]

Part 1: Physicochemical Profile & The "Ortho" Effect

To predict solubility behavior where empirical data is scarce, we must analyze the molecular architecture.[1]

Structural Determinants

The molecule consists of a lipophilic phenyl ring substituted with two polar but distinct functional groups:

-

Primary Amine (-NH₂): A hydrogen bond donor/acceptor and a weak base (pKa ~4–5).[1]

-

1,3-Dioxolane Ring: A cyclic acetal acting as a hydrogen bond acceptor.[1]

The Ortho-Effect: Unlike its meta or para isomers, the ortho positioning allows for an intramolecular hydrogen bond between the amine hydrogen and the acetal oxygen.[1]

-

Consequence 1: This "locks" the polarity internally, effectively increasing the molecule's lipophilicity (LogP) compared to open-chain analogs.[1]

-

Consequence 2: It reduces the availability of the amine to interact with water, lowering aqueous solubility while enhancing solubility in chlorinated and aromatic solvents.[1]

Predicted Properties Table[1]

| Property | Value / Range | Implications for Solubility |

| Molecular Weight | 165.19 g/mol | Low MW facilitates dissolution in diverse solvents.[1] |

| Physical State | Solid (mp ~74–78 °C) | Requires energy input (gentle heating) for high-conc.[1] solutions. |

| Predicted LogP | 1.5 – 1.9 | Moderately lipophilic.[1] Prefers organic phases over pure water.[1] |

| pKa (Amine) | ~4.6 (Estimated) | Ionizable in acidic media (pH < 4), but acid triggers decomposition . |

| H-Bond Donors | 1 (-NH₂) | Limited water solubility without pH adjustment.[1] |

Part 2: Solubility Landscape & Solvent Compatibility

The following matrix categorizes solvents based on Solubility Power and Stability Risk .

The Stability Trap (Critical Warning)

The 1,3-dioxolane moiety is an acid-labile protecting group.[1]

-

Safe Zone: pH 7 – 14.[1]

-

Danger Zone: pH < 6.[1] Even weak protic acids (e.g., acetic acid) or acidic impurities in solvents (e.g., unneutralized CDCl₃) can catalyze hydrolysis.[1]

-

Decomposition Product: 2-Aminobenzaldehyde, which rapidly undergoes self-condensation to form polymeric Schiff bases.[1]

Solvent Selection Matrix[1]

| Solvent Class | Solubility Rating | Stability Risk | Recommendation |

| Chlorinated (DCM, Chloroform) | Excellent | Moderate | High Utility. Crucial:[1] Ensure solvent is free of HCl traces.[1] Pass through basic alumina if unsure.[1] |

| Polar Aprotic (DMSO, DMF) | Excellent | Low | Best for Storage. High solubility (>100 mg/mL expected). Stable if kept dry.[1] |

| Alcohols (MeOH, EtOH) | Good | Moderate | Use with Caution. Protich solvents can facilitate acetal exchange or hydrolysis if trace acid is present. |

| Ethers (THF, Dioxane) | Good | Low | Recommended. Good balance of solubility and inertness. |

| Water | Poor | High | Avoid. Low solubility at neutral pH.[1] Acidifying to dissolve destroys the compound.[1] |

| Hydrocarbons (Hexane) | Poor | Low | Antisolvent. Useful for precipitation/crystallization.[1] |

Part 3: Visualized Pathways & Decision Logic

Solubility & Stability Decision Tree

This flowchart guides the researcher through the decision process to avoid accidental degradation during dissolution.

Figure 1: Decision logic for solvent selection emphasizing the acid-lability risk.[1]

Part 4: Experimental Protocols

Protocol A: Safe Dissolution for Stock Solutions (100 mM)

Objective: Prepare a stable stock solution for biological assay or synthesis.

-

Solvent Preparation:

-

Weighing:

-

Weigh 16.5 mg of this compound into a glass vial.

-

-

Dissolution:

-

Storage:

-

Store at -20°C.

-

Shelf-life: ~2 weeks in DMSO; <24 hours in alcohols.[1]

-

Protocol B: Stability-Indicating Solubility Assay (HPLC/NMR)

Objective: Verify that the "dissolved" species is not the hydrolyzed aldehyde.[1]

-

Preparation: Dissolve 5 mg of compound in 0.6 mL of the target solvent (e.g., CDCl₃ or deuterated Methanol).

-

The "Base Trace" Trick:

-

Analysis:

Part 5: Applications & Handling[2]

Synthesis Utility: The Friedländer Synthesis

This molecule is a "masked" 2-aminobenzaldehyde.[1] In the Friedländer synthesis of quinolines, the acetal is hydrolyzed in situ to react with a ketone.[1]

Workflow:

-

Dissolve this compound in dilute acid (HCl/Acetic Acid).

-

Immediate addition of the ketone partner.[1]

-

The deprotected aldehyde reacts faster with the ketone than it does with itself (polymerization), driving the formation of the quinoline.[1]

Storage Recommendations

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 266961, this compound. Retrieved from [Link][1]

-

Thummel, R. P. (2001). 2-Aminobenzaldehyde.[1][2] Encyclopedia of Reagents for Organic Synthesis. Wiley.[1] (Context on the instability of the parent aldehyde). Retrieved from [Link][1]

An In-Depth Technical Guide to the Purity Analysis of 2-(1,3-Dioxolan-2-yl)aniline

Foreword: The Analytical Imperative for a Key Synthetic Intermediate

To the researchers, scientists, and drug development professionals who rely on the integrity of their chemical building blocks, this guide offers a comprehensive framework for assessing the purity of 2-(1,3-Dioxolan-2-yl)aniline (CAS No: 26908-34-9).[1] This compound serves a critical role as a stable, protected precursor to 2-aminobenzaldehyde, a versatile but notoriously unstable intermediate used in the synthesis of quinolines, antivirals, and other pharmacologically active heterocycles.[2][3] The aldehyde and amine functionalities in 2-aminobenzaldehyde render it highly susceptible to self-condensation, making direct use challenging.[3] The dioxolane acetal in our subject compound masks the reactive aldehyde, enhancing its shelf-life and handling.

However, this protection is not absolute. The purity of a given batch is not merely a number on a certificate of analysis; it is a direct predictor of its performance in downstream reactions. The presence of residual starting materials, synthetic by-products, or degradation products can lead to failed syntheses, unexpected side reactions, and impurities that are difficult to remove from the final active pharmaceutical ingredient (API). This guide, therefore, eschews a simple recitation of methods in favor of a holistic, logic-driven analytical strategy. We will explore not just how to test for purity, but why specific techniques are chosen and how they interlock to create a self-validating and trustworthy purity profile.

The Impurity Landscape: Anticipating Potential Contaminants

A robust analytical strategy begins with understanding the potential impurities that can arise from the compound's synthesis and degradation. This allows for the targeted development of methods capable of detecting and quantifying these specific analytes.

Synthetic Impurities

The most common synthesis involves the acid-catalyzed reaction of 2-aminobenzaldehyde with ethylene glycol.[4][5] This pathway introduces several potential process-related impurities:

-

Unreacted Starting Materials:

-

2-Aminobenzaldehyde: The primary precursor. Its presence indicates an incomplete reaction. Due to its instability, it may also exist in equilibrium with its self-condensation products.[3]

-

Ethylene Glycol: The protecting group source. Residual ethylene glycol is a common process impurity.

-

-

Catalyst Residues: Acid catalysts such as p-toluenesulfonic acid may persist in trace amounts if not adequately removed during workup.

-

Solvent Residues: Solvents used during the reaction or purification (e.g., toluene, chloroform) can be retained in the final product.

Degradation Impurities

The stability of this compound is primarily threatened by two pathways:

-

Hydrolysis: The acetal linkage is susceptible to cleavage in the presence of water, particularly under acidic conditions, reverting the compound to 2-aminobenzaldehyde and ethylene glycol.[6][7] This is the most significant degradation pathway and underscores the importance of controlling the water content of the material.

-

Oxidation: Like many anilines, the amino group is prone to oxidation, which can lead to the formation of colored polymeric by-products and other impurities like p-benzoquinone over time, especially with exposure to air and light.[8]

Caption: Logical relationship of potential impurities to the target compound.

A Multi-Pronged Analytical Strategy: The Principle of Orthogonality

No single analytical technique can provide a complete picture of a compound's purity. A trustworthy assessment relies on the use of orthogonal methods—techniques that measure the same attribute (purity) through different physicochemical principles. This approach ensures that impurities not detected by one method are likely to be caught by another, providing a robust and self-validating final purity value.

Caption: Orthogonal analytical workflow for comprehensive purity assessment.

Primary Assay and Related Substances by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[9] Its high resolution makes it ideal for separating the main component from structurally similar impurities, allowing for accurate quantification of both. A reversed-phase (RP-HPLC) method is chosen due to the moderate polarity of the aniline derivative.

Detailed Experimental Protocol: RP-HPLC-UV

Caption: Experimental workflow for HPLC purity analysis.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water (diluent) to create a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter prior to injection.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 239 nm.[10]

-

Injection Volume: 5 µL.

-

-

Data Analysis: Purity is typically reported as area percent, calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram. For higher accuracy, an external standard of known concentration should be used to create a calibration curve.

Data Presentation: Expected Chromatographic Profile

| Compound | Expected Retention Time (min) | Rationale |

| Ethylene Glycol | ~2-3 | Very polar, elutes early. |

| 2-Aminobenzaldehyde | ~5-7 | More polar than the target compound due to the free aldehyde. |

| This compound | ~12-15 | Main component with moderate polarity. |

| Self-condensation Products | >16 | Typically larger, more non-polar molecules, eluting later. |

Identity Confirmation and Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is a powerful orthogonal technique for this analysis.[11][12] It excels at separating volatile and semi-volatile compounds, making it the ideal method for detecting residual solvents.[12] Furthermore, the mass spectrometer provides a molecular fingerprint (mass spectrum) that gives definitive structural confirmation of the main peak and helps identify unknown impurities.[13]

Detailed Experimental Protocol: GC-MS

-

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole detector).

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.

-

Chromatographic and Spectrometric Conditions:

-

Column: Rxi-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 270 °C.[13]

-

Oven Program: Hold at 70 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

MS Transfer Line Temp: 280 °C.[13]

-

Ion Source Temp: 200 °C.[13]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Presentation: Expected Mass Spectrum Fragmentation

The mass spectrum provides irrefutable evidence of the compound's identity.

| m/z (Mass-to-Charge Ratio) | Ion Identity | Rationale |

| 165 | [M]+• | Molecular ion peak corresponding to the molecular weight (C9H11NO2).[1] |

| 119 | [M - C2H4O]+• | Loss of ethylene oxide from the dioxolane ring. |

| 92 | [C6H6N]+ | Fragment corresponding to the aminophenyl cation. |

| 73 | [C3H5O2]+ | Characteristic fragment of the dioxolane group. |

Unambiguous Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While chromatographic methods separate components, NMR spectroscopy provides an unambiguous map of the molecule's chemical structure. It confirms that the dioxolane ring is intact and correctly positioned, and it is highly sensitive for detecting certain impurities, like the starting 2-aminobenzaldehyde, which would show a distinct aldehyde proton signal.

Detailed Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[14]

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

Data Presentation: Expected Chemical Shifts

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ¹H | Aromatic (4H) | 6.7 - 7.5 | Multiplet | Protons on the aniline ring. |

| ¹H | -CH- (Acetal, 1H) | ~5.8 | Singlet | The unique proton of the dioxolane ring attached to the aromatic system. |

| ¹H | -NH₂ (2H) | 3.5 - 4.5 | Broad Singlet | Amine protons; chemical shift can vary with concentration. |

| ¹H | -OCH₂CH₂O- (4H) | ~4.0 - 4.2 | Multiplet | The four equivalent protons of the ethylene glycol bridge. |

| ¹³C | Aromatic (6C) | 115 - 150 | Multiple Signals | Carbons of the benzene ring. |

| ¹³C | -CH- (Acetal, 1C) | ~103 | Singlet | Acetal carbon, a key indicator of the protected aldehyde. |

| ¹³C | -OCH₂CH₂O- (2C) | ~65 | Singlet | Methylene carbons of the dioxolane ring. |

Absence of a signal around δ 9.8 ppm in the ¹H spectrum is critical, as this would indicate the presence of the free aldehyde in 2-aminobenzaldehyde.

Water Content by Karl Fischer Titration

Causality: As established, water is a key reactant in the hydrolytic degradation of the target compound. Therefore, quantifying its presence is not merely a purity check but a critical assessment of the material's stability. Karl Fischer titration is the gold standard for accurate water determination.

Protocol Synopsis

-

Method: Coulometric Karl Fischer titration is preferred for its high sensitivity to low levels of water.

-

Procedure: A known mass of the sample is injected into the titration cell containing an anode solution. The instrument generates iodine, which reacts stoichiometrically with the water present. The total charge passed is proportional to the amount of water.

-

Acceptance Criteria: For a stable product intended for use in drug development, the water content should typically be specified at ≤ 0.1%.

Conclusion: Synthesizing the Data into a Certificate of Quality

The purity of this compound cannot be assured by a single measurement. It is the convergence of evidence from an orthogonal suite of analytical techniques that builds a complete and trustworthy quality profile. A high-purity batch, suitable for the exacting demands of pharmaceutical development, will exhibit the following characteristics:

-

HPLC Purity: ≥ 99.5% by area.

-

GC-MS Identity: A single major peak with a mass spectrum matching the expected fragmentation pattern.

-

NMR Structure: ¹H and ¹³C spectra consistent with the assigned structure and free of signals corresponding to key impurities like 2-aminobenzaldehyde.

-

Water Content: ≤ 0.1% by Karl Fischer titration.

-

Appearance: A pale-yellow to yellow-brown solid.

By implementing this comprehensive analytical framework, researchers and developers can proceed with confidence, knowing that their foundational building block is of the requisite quality to ensure the success and reproducibility of their synthetic endeavors.

References

-

PrepChem.com. (n.d.). Synthesis of 2-aminobenzaldehyde. Retrieved from [Link]

-

Wikipedia. (2023). 2-Aminobenzaldehyde. Retrieved from [Link]

- Google Patents. (2022). CN113979878A - Preparation method of 2-aminobenzaldehyde.

-

ResearchGate. (1993). Preparation of 2-aminobenzaldehyde: A fragrant component of floral odors. Journal of Chemical Education. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

United States Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 3-(1,3-Dioxolan-2-yl)aniline. Retrieved from [Link]

-

SpectraBase. (n.d.). (SYN)-N-[(R)-1-[(S)-2,2-DIMETHYL-1,3-DIOXOLAN-4-YL]-BUT-3-EN-1-YL]-2-IODO-ANILINE [13C NMR]. Retrieved from [Link]

-

JEOL. (n.d.). Analysis of Impurities in Ethylene glycols. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminobenzaldehyde. Retrieved from [Link]

-

Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]

-

The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

-

ResearchGate. (n.d.). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]

-

Veeprho Pharmaceuticals. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1,3-Dioxolan-2-yl)phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

-

MDPI. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4. Retrieved from [Link]

Sources

- 1. This compound | C9H11NO2 | CID 266961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminobenzaldehyde | 529-23-7 [chemicalbook.com]

- 3. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. veeprho.com [veeprho.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. ptfarm.pl [ptfarm.pl]

- 11. epa.gov [epa.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis, Properties, and Applications of 2-(1,3-Dioxolan-2-yl)aniline Analogs

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Abstract The 2-(1,3-dioxolan-2-yl)aniline scaffold is a pivotal building block in modern synthetic and medicinal chemistry. Its unique structure, featuring an aniline ring ortho-substituted with a protected aldehyde (a 1,3-dioxolane group), offers a versatile platform for constructing complex molecular architectures. The acetal functionality serves as a robust protecting group, allowing for selective chemical transformations on the aniline moiety before revealing the highly reactive aldehyde for subsequent cyclization or condensation reactions. This guide provides an in-depth exploration of the synthesis, chemical reactivity, and diverse applications of this scaffold and its analogs. We will delve into detailed, field-proven protocols, explain the causality behind experimental choices, and present data-driven insights into its role in the synthesis of pharmaceuticals and other functional molecules, with a particular focus on heterocyclic systems like quinolines.

The this compound Core: A Strategic Overview

Chemical Structure and Synthetic Value

At its core, this compound is a derivative of 2-aminobenzaldehyde. The primary amine (-NH2) and the aldehyde (-CHO) functionalities are positioned ortho to each other on a benzene ring. This arrangement is primed for intramolecular reactions to form fused heterocyclic systems.

However, the simultaneous presence of a nucleophilic amine and an electrophilic aldehyde in the same molecule makes 2-aminobenzaldehyde prone to self-condensation and polymerization, complicating its use in multi-step syntheses. The strategic solution is the protection of the aldehyde group as a cyclic acetal, specifically a 1,3-dioxolane. This transformation yields the stable, crystalline, and synthetically versatile intermediate, this compound.

The dioxolane group is stable under a wide range of reaction conditions, including basic, reductive, and organometallic reactions, yet it can be readily removed under acidic conditions to regenerate the aldehyde. This "protect-transform-deprotect" strategy is fundamental to its utility.

Importance in Medicinal Chemistry

The true value of this scaffold lies in its role as a precursor to a vast array of heterocyclic compounds, many of which form the core of biologically active molecules. Most notably, it is a key starting material for the synthesis of quinolines, a privileged structure in drug discovery found in compounds with antimalarial, antibacterial, and anticancer properties. By first modifying the aniline ring and then unmasking the aldehyde for a final cyclization step, chemists can efficiently generate diverse libraries of substituted quinolines for biological screening.

Synthesis and Characterization

Core Synthesis: Acetal Protection of 2-Aminobenzaldehyde

The most direct and common synthesis involves the acid-catalyzed reaction of 2-aminobenzaldehyde with ethylene glycol. The acid catalyst, typically p-toluenesulfonic acid (PTSA), protonates the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by the hydroxyl groups of ethylene glycol. The reaction is driven to completion by the removal of water, usually via a Dean-Stark apparatus.

Expert Insight: The choice of PTSA is strategic; it is an effective, inexpensive, and solid catalyst that is easily removed during workup. Toluene is an excellent solvent as it forms an azeotrope with water, facilitating its removal and shifting the reaction equilibrium towards the product.

Experimental Protocol: Synthesis of this compound

-

1. Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 2-aminobenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq). Add toluene to the flask (approx. 5 mL per gram of aldehyde).

-

2. Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

-

3. Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the PTSA catalyst, followed by a wash with brine.

-

4. Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

5. Purification: The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Data Presentation: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Melting Point | 79-82 °C |

| Solubility | Soluble in methanol, ethanol, chloroform |

Synthesis of Analogs via Ring Functionalization

With the aldehyde safely protected, the aromatic ring becomes a canvas for functionalization. The amino group is an ortho-, para-director, but since the ortho position is blocked, substitutions primarily occur at the C4 and C6 positions.

Logical Workflow: Palladium-Catalyzed Cross-Coupling

This workflow is indispensable for creating C-C (Suzuki) or C-N (Buchwald-Hartwig) bonds, which are fundamental transformations in drug discovery for building molecular complexity.

Caption: Workflow for Suzuki or Buchwald-Hartwig cross-coupling.

Protocol: Suzuki-Miyaura Coupling of a Bromo-Substituted Analog

-

1. Inert Atmosphere: In a glovebox or under a stream of argon, charge a Schlenk flask with the bromo-substituted this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst like Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base such as K₂CO₃ (2.0 eq).[1][2][3][4]

-

2. Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene) via cannula.

-

3. Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

4. Quenching and Extraction: Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

5. Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the desired biaryl product.

Strategic Deprotection and Heterocycle Synthesis

Regenerating the Aldehyde: Acid-Catalyzed Hydrolysis

The deprotection of the dioxolane group is a critical step that unmasks the aldehyde, making it available for cyclization reactions. This is typically achieved by hydrolysis under mild acidic conditions.

Trustworthiness: The key to a successful deprotection is selectivity. The conditions must be acidic enough to hydrolyze the acetal but mild enough to avoid degradation of other sensitive functional groups on the molecule. Anhydrous acidic conditions can be used to avoid hydrolyzing other groups that are sensitive to water.[5] For example, using HCl in ethyl acetate can effectively deprotect the acetal while minimizing side reactions.[5]

Caption: General workflow for the acidic deprotection of the dioxolane group.

Keystone Application: The Friedländer Quinoline Synthesis

The Friedländer synthesis is a powerful reaction that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone) to form a quinoline.[6][7][8][9][10] Using analogs of this compound as precursors allows for the synthesis of a diverse range of substituted quinolines.

Mechanism Insight: The reaction proceeds via an initial aldol condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to form the aromatic quinoline ring.[6][8] The choice of an acid or base catalyst can influence the reaction pathway and outcome.[7][9]

Experimental Protocol: Two-Step Synthesis of a Substituted Quinoline

-

Step 1: Deprotection: Dissolve the functionalized this compound analog (1.0 eq) in a mixture of acetone and 2M aqueous HCl. Stir at room temperature until TLC analysis confirms complete conversion to the corresponding 2-aminobenzaldehyde. Neutralize the mixture with aqueous NaHCO₃ and extract the product. The crude aldehyde is often used directly in the next step.

-

Step 2: Cyclization: To the crude 2-aminobenzaldehyde in ethanol, add the enolizable ketone (e.g., cyclohexanone, 1.1 eq) and a catalytic amount of a base (e.g., NaOH or piperidine).[7] Reflux the mixture until the reaction is complete.

-

Step 3: Isolation: Cool the reaction mixture. The quinoline product may precipitate and can be collected by filtration. Alternatively, concentrate the mixture and purify by column chromatography.

Caption: Logical steps from a protected aniline analog to a quinoline.

Applications and Structure-Activity Relationship (SAR) Insights

The true power of this scaffold is realized in its application to drug discovery, where the systematic synthesis of analogs allows for the exploration of structure-activity relationships (SAR). By varying the substituents on the aniline ring, researchers can fine-tune the biological activity of the resulting heterocyclic products.

Case Example: Kinase Inhibitors Many kinase inhibitors feature a core heterocyclic scaffold, such as quinoline or quinazoline. The substituents on this core are crucial for binding to the target kinase.

| Substituent at C4 (para to NH₂) | Resulting Quinoline Substitution | Potential Biological Impact |

| -H (unsubstituted) | Unsubstituted at C6 | Baseline activity; serves as a reference compound. |

| -OCH₃ (Methoxy) | 6-Methoxyquinoline | Can act as a hydrogen bond acceptor; may improve solubility and metabolic stability. |

| -Cl (Chloro) | 6-Chloroquinoline | Halogen bonding can enhance binding affinity to the kinase active site. |

| -CF₃ (Trifluoromethyl) | 6-Trifluoromethylquinoline | Strong electron-withdrawing group; can alter pKa and improve cell permeability. |

| Aryl group (via Suzuki) | 6-Arylquinoline | Provides a vector for exploring additional binding pockets and improving potency. |

This tabular data illustrates the causality behind experimental choices in analog design. A synthetic chemist would choose a specific Suzuki coupling partner or electrophilic substitution reaction based on the desired physicochemical properties and the binding hypothesis for the target protein.

Conclusion and Future Outlook

The this compound scaffold and its analogs are more than just chemical intermediates; they are strategic tools that enable efficient and modular access to complex and biologically relevant molecules. The ability to perform a wide range of chemical transformations on the aniline ring before revealing the aldehyde for a final, structure-forming cyclization is a testament to the power of protecting group chemistry. As the demand for novel therapeutics continues to grow, the logical and systematic application of this scaffold in the synthesis of diverse heterocyclic libraries will undoubtedly remain a cornerstone of modern drug discovery. Future work will likely focus on developing even milder and more selective methods for both functionalization and deprotection, as well as expanding the range of accessible heterocyclic systems derived from this versatile building block.

References

-

Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]

-

Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]

-

Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]

-

SciELO. (2018). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Available at: [Link]

-

ResearchGate. (n.d.). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. Available at: [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Available at: [Link]

-

PubMed Central (NIH). (2023). Different catalytic approaches of Friedländer synthesis of quinolines. Available at: [Link]

-

MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]

-

PubMed Central (NIH). (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

-

MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]

Sources

- 1. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air | MDPI [mdpi.com]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. boa.unimib.it [boa.unimib.it]

- 4. pure.hw.ac.uk [pure.hw.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Friedlaender Synthesis [organic-chemistry.org]

Methodological & Application

Application Note: Synthesis of Quinolines from 2-(1,3-Dioxolan-2-yl)aniline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] This application note provides a detailed guide to a robust and versatile synthesis of substituted quinolines utilizing 2-(1,3-dioxolan-2-yl)aniline as a key starting material. This precursor serves as a stable and easily handled source of 2-aminobenzaldehyde, which is generated in situ. The methodology leverages an acid-catalyzed deprotection of the acetal followed by a Friedländer-type annulation with a carbonyl-containing coupling partner. We present the underlying reaction mechanism, detailed experimental protocols, quantitative data, and expert insights to ensure successful implementation in a research or drug development setting.

Introduction: The Strategic Advantage of this compound

Quinolines and their derivatives exhibit a remarkable range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Consequently, the development of efficient and adaptable synthetic routes to access structurally diverse quinolines is of paramount importance.[2]

Classical methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, often require harsh, strongly acidic conditions and can be notoriously exothermic.[4][5][6] The Friedländer synthesis, which involves the condensation of an o-aminobenzaldehyde or o-aminophenone with a compound containing an active methylene group, offers a more direct and often milder alternative.[6][7]

However, 2-aminobenzaldehyde itself is prone to self-condensation and instability. The use of this compound circumvents this issue. The dioxolane group serves as an effective protecting group for the aldehyde functionality, rendering the molecule stable for storage and handling.[8] The aldehyde is conveniently unmasked in situ under controlled acidic conditions, immediately participating in the subsequent cyclization reaction. This strategy enhances reaction control, improves yields, and broadens the scope of achievable quinoline derivatives.

Reaction Mechanism: An In-Situ Deprotection and Annulation Cascade

The synthesis proceeds via a one-pot, two-stage cascade. The first stage is the acid-catalyzed hydrolysis of the acetal, and the second is the subsequent condensation and cyclization to form the aromatic quinoline ring.

Stage 1: Acid-Catalyzed Deprotection of the Acetal The reaction is initiated by an acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid), which protonates one of the oxygen atoms of the dioxolane ring. This facilitates the ring-opening to form a resonance-stabilized carbocation. A nucleophile, typically water present in the reaction medium, attacks the carbocation. The resulting hemiacetal is unstable and rapidly eliminates ethylene glycol to yield the reactive 2-aminobenzaldehyde intermediate.

Stage 2: Friedländer Annulation The newly formed 2-aminobenzaldehyde immediately reacts with the carbonyl partner (in this example, a ketone). The amino group of the aniline condenses with the ketone's carbonyl group to form a Schiff base (or an enamine intermediate). This is followed by an intramolecular aldol-type condensation, where the α-carbon of the ketone attacks the aldehyde's carbonyl carbon. The final step is an irreversible dehydration (aromatization) that expels a molecule of water to form the stable, aromatic quinoline ring system.

A detailed schematic of this mechanistic pathway is presented below.

Caption: Figure 1: Reaction mechanism for quinoline synthesis.

Experimental Protocols

3.1. General Protocol for the Synthesis of a Substituted Quinoline

This protocol describes a general procedure that can be adapted for various ketones or other active methylene compounds.

Materials & Reagents:

-

This compound

-

Ketone or active methylene compound (e.g., acetone, ethyl acetoacetate, cyclohexanone)

-

Solvent (e.g., Ethanol, Toluene, or neat)

-

Acid catalyst (e.g., concentrated Hydrochloric Acid, p-Toluenesulfonic acid)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add the carbonyl coupling partner (2.0 to 5.0 eq, can also be used as solvent) followed by the primary solvent if necessary (e.g., ethanol, 5-10 mL per mmol of aniline).

-

Catalyst Addition: While stirring, add the acid catalyst dropwise. For concentrated HCl, 1.5-2.0 equivalents are typically sufficient. The addition may be exothermic.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up (Quenching & Neutralization): Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure quinoline derivative.

-

Characterization: Characterize the final product using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.[9][10][11][12]

3.2. Example: Synthesis of 2-Methylquinoline from Acetone

This specific example illustrates the general protocol.

| Parameter | Value | Rationale / Notes |

| Reactant 1 | This compound | 1.65 g (10 mmol, 1.0 eq) |

| Reactant 2 | Acetone | 20 mL |

| Catalyst | Conc. Hydrochloric Acid (37%) | 1.5 mL (~18 mmol, 1.8 eq) |

| Temperature | 60 °C (Reflux) | Standard reflux temperature for acetone. |

| Reaction Time | 4 hours | Typically sufficient for full conversion, monitor by TLC. |

| Expected Yield | 75-85% | Literature-supported range for this type of transformation. |

| Product | 2-Methylquinoline | C₁₀H₉N, MW: 143.19 g/mol |

Table 1: Reaction parameters for the synthesis of 2-methylquinoline.

3.3. Typical Characterization Data for 2-Methylquinoline

| Analysis | Expected Result |

| Appearance | Pale yellow oil or low-melting solid |

| ¹H NMR (CDCl₃) | δ 8.05 (d, 1H), 7.95 (d, 1H), 7.68 (t, 1H), 7.45 (t, 1H), 7.20 (d, 1H), 2.70 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 159.0, 147.8, 136.2, 129.4, 128.6, 127.3, 126.5, 125.8, 122.0, 25.2 |

| Mass Spec (EI) | m/z (%): 143 (M⁺, 100), 142 (95), 115 (30) |

| IR (neat) | ν (cm⁻¹): 3050, 2920, 1620, 1595, 1505, 825, 750 |

Table 2: Spectroscopic and physical data for 2-methylquinoline.

Experimental Workflow & Field Insights

The overall process from setup to final product is a standard procedure in a synthetic chemistry lab.

Caption: Figure 2: General experimental workflow.

Expertise & Causality Behind Experimental Choices:

-

Choice of Acid: While strong mineral acids like HCl or H₂SO₄ are effective, Lewis acids or solid acid catalysts can also be employed.[13] The choice may influence reaction rate and selectivity, especially with sensitive functional groups. P-toluenesulfonic acid is a good alternative as it is a solid and easier to handle.

-

Solvent and Temperature: The reaction can often be run neat using the carbonyl partner as the solvent, which maximizes reactant concentration. For solid carbonyl reagents, a non-reactive, high-boiling solvent like toluene is suitable. The temperature should be sufficient to ensure both acetal hydrolysis and the subsequent dehydration step.

-

Troubleshooting Low Yields: If yields are low, consider the following:

-

Incomplete Deprotection: The acid may be too weak or the temperature too low. A small amount of water can be added to facilitate hydrolysis, but excess water can interfere with the condensation.

-

Side Reactions: The generated 2-aminobenzaldehyde can self-condense if the carbonyl partner is not reactive enough. Increasing the excess of the carbonyl partner can mitigate this.

-

Purification Loss: Quinolines are basic and can stick to silica gel. Pre-treating the silica with triethylamine (1% in the eluent) can improve recovery during chromatography.

-

Conclusion

The synthesis of quinolines from this compound represents a highly efficient and strategic approach for accessing this privileged heterocyclic scaffold. By protecting the reactive aldehyde functionality, this method allows for controlled, high-yielding, one-pot transformations under relatively mild conditions. The protocols and insights provided herein offer a solid foundation for researchers in medicinal chemistry and organic synthesis to produce a wide variety of quinoline derivatives for downstream applications in drug discovery and materials science.

References

- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved February 2, 2026, from [Link]

- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.

-

Organic Syntheses. (n.d.). Quinoline. Retrieved February 2, 2026, from [Link]

- International Journal of Pharmaceutical Sciences. (2023).

- Preparation and Properties of Quinoline. (n.d.).

-

MDPI. (2022). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Retrieved February 2, 2026, from [Link]

-

MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved February 2, 2026, from [Link]

- Choudhary, A. (2020). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

- Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.

- Prajapati, A. (n.d.).

-

MDPI. (n.d.). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

- Adebayo, J. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(35), 22695–22719.

-

ResearchGate. (n.d.). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved February 2, 2026, from [Link]

- The Chemistry and Applications of Quinoline: A Comprehensive Review. (n.d.).

- Sangani, C. B., et al. (2016). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 9, S1143–S1154.

-

ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved February 2, 2026, from [Link]

-

PubMed. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). 2-(1,3-Dioxolan-2-yl)phenol. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). US8829206B2 - Production of cyclic acetals or ketals using solid acid catalysts.

-

PubMed Central. (n.d.). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. National Institutes of Health. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). Spectroscopic characterization, DFT analysis, and molecular docking studies of a novel quinoline-based isonicotinohydrazide derivative. Retrieved February 2, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. uop.edu.pk [uop.edu.pk]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. This compound | C9H11NO2 | CID 266961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. impactfactor.org [impactfactor.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Friedländer Synthesis with 2-(1,3-Dioxolan-2-yl)aniline for Quinolone Scaffolds

Introduction: Strategic Use of Protected Anilines in Quinolone Synthesis

The Friedländer synthesis, a cornerstone of heterocyclic chemistry since its discovery by Paul Friedländer in 1882, provides a direct and versatile route to quinoline derivatives.[1][2] This reaction classically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, typically under acidic or basic catalysis.[3][4] Quinolone scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents.[5]

A significant challenge in the synthesis of functionalized quinolines is the availability and stability of the requisite 2-aminobenzaldehyde precursors. A modern and effective strategy to circumvent this involves the use of a protected form of the aldehyde, such as 2-(1,3-Dioxolan-2-yl)aniline. The dioxolane group serves as a robust protecting group for the aldehyde functionality, preventing unwanted side reactions and allowing for a broader range of reaction conditions to be employed during the key Friedländer annulation step. This application note provides a detailed examination of the Friedländer synthesis utilizing this compound, covering the mechanistic underpinnings, detailed experimental protocols, and strategies for the final deprotection to yield the target quinoline-2-carbaldehyde.

Mechanistic Insights: The Role of Catalysis and the Dioxolane Protecting Group

The Friedländer synthesis can proceed through two primary mechanistic pathways, both of which are effectively catalyzed by either acid or base.[1] The reaction is initiated by the condensation of the 2-aminoaryl aldehyde (or its protected form) and an active methylene compound.[6]

Pathway A: Aldol Condensation First

Under both acidic and basic conditions, the reaction can commence with an intermolecular aldol condensation between the enolate (or enol) of the active methylene compound and the carbonyl group of the 2-aminobenzaldehyde.[7] This is followed by a rapid intramolecular cyclization via attack of the aniline nitrogen onto the newly formed carbonyl group, and subsequent dehydration to yield the aromatic quinoline ring.[3][7]

Pathway B: Schiff Base Formation First

Alternatively, the initial step can be the formation of a Schiff base between the aniline nitrogen and the carbonyl of the active methylene compound. This is then followed by an intramolecular aldol-type condensation and subsequent dehydration to afford the final quinoline product.[1]

The use of this compound introduces a preliminary in situ deprotection step, which is typically acid-catalyzed, to reveal the reactive 2-aminobenzaldehyde. This is often advantageous as it allows for the slow generation of the aldehyde, which can minimize side reactions. The dioxolane group is stable under basic conditions, making it an excellent choice for base-catalyzed variants of the Friedländer synthesis where the aldehyde might otherwise be prone to self-condensation.[8]

Caption: General workflow of the Friedländer synthesis using a protected aniline.

Experimental Protocols

Protocol 1: Acid-Catalyzed Friedländer Synthesis of 2-Substituted Quinolines

This protocol describes a general procedure for the acid-catalyzed condensation of this compound with a ketone.

Materials:

-

This compound

-

Active methylene compound (e.g., acetone, ethyl acetoacetate, acetylacetone)

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst[1]

-

Ethanol or another suitable solvent[9]

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

-

Add the active methylene compound (1.1-1.5 eq) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid (0.1-0.2 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Base-Catalyzed Friedländer Synthesis of 2-Substituted Quinolines

This protocol is suitable for substrates that may be sensitive to acidic conditions. The dioxolane protecting group is generally stable to the basic conditions employed.[8]

Materials:

-

This compound

-

Active methylene compound

-

Potassium hydroxide (KOH) or another suitable base[8]

-

Ethanol or another suitable solvent

-

Water

-

Organic solvent for extraction

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1-1.5 eq) in ethanol.

-

Add a catalytic amount of potassium hydroxide (0.2 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product as described in Protocol 1.

Protocol 3: Deprotection of the Dioxolane Group to Yield Quinoline-2-carbaldehyde

The final step in the synthesis is the deprotection of the dioxolane group to unveil the aldehyde functionality. This is typically achieved under acidic conditions.[10]

Materials:

-

2-(1,3-Dioxolan-2-yl)-substituted quinoline

-

Aqueous hydrochloric acid (e.g., 2M HCl) or another acid catalyst in the presence of water[11]

-

Acetone or another suitable solvent[10]

-

Saturated sodium bicarbonate solution

-

Organic solvent for extraction

Procedure:

-

Dissolve the 2-(1,3-Dioxolan-2-yl)-substituted quinoline in acetone.

-

Add aqueous hydrochloric acid and stir the mixture at room temperature. Monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting quinoline-2-carbaldehyde can be purified by column chromatography or recrystallization if necessary.

Caption: Overall synthetic workflow from protected aniline to the final product.

Data Presentation: Representative Reaction Conditions and Yields

The choice of catalyst and reaction conditions can significantly impact the yield and purity of the desired quinoline product. Below is a table summarizing typical conditions for the Friedländer synthesis.

| Entry | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetone | p-TsOH | Ethanol | Reflux | 6 | 85 |

| 2 | Ethyl acetoacetate | KOH | Ethanol | Reflux | 8 | 78 |

| 3 | Cyclohexanone | Acetic Acid | Neat | 100 | 4 | 92 |

| 4 | Acetylacetone | None | Water | 70 | 3 | 97[12] |

Troubleshooting and Optimization

Low Yield:

-

Cause: Incomplete reaction or side reactions.

-

Solution: Ensure the purity of starting materials, as impurities can inhibit the reaction.[8] For acid-catalyzed reactions, ensure anhydrous conditions. Consider screening different acid or base catalysts, as the optimal choice can be substrate-dependent.[8][13] Microwave irradiation has been shown to improve yields and reduce reaction times in some cases.[14]

Formation of Side Products:

-

Cause: Self-condensation of the active methylene compound, particularly under basic conditions.[8]

-

Solution: Use a milder base or lower the reaction temperature. Alternatively, employing an acid catalyst can circumvent this issue. The slow, in situ generation of the 2-aminobenzaldehyde from its dioxolane-protected form can also help minimize side reactions.

Difficult Deprotection:

-

Cause: The stability of the dioxolane group can vary depending on the substituents on the quinoline ring.

-

Solution: If deprotection is sluggish, a stronger acid or higher temperature may be required. However, care must be taken to avoid degradation of the product. The use of anhydrous acidic conditions is crucial to prevent unwanted side reactions during deprotection.[11]

Conclusion

The use of this compound in the Friedländer synthesis represents a robust and versatile strategy for the preparation of highly functionalized quinoline-2-carbaldehydes. The dioxolane protecting group offers stability under a variety of reaction conditions and allows for the controlled generation of the reactive 2-aminobenzaldehyde intermediate. The protocols and troubleshooting guide provided herein offer a comprehensive resource for researchers in synthetic and medicinal chemistry to effectively utilize this powerful synthetic methodology in the development of novel quinoline-based compounds.

References

-

Wikipedia. Friedländer synthesis. Available from: [Link]

-

Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Available from: [Link]

- Yang, D., Jiang, K., Li, J., & Xu, F. (2007). Synthesis and characterization of quinoline derivatives via the Friedländer reaction. Tetrahedron, 63(32), 7654–7658.

-

ResearchGate. Friedlander synthesis of quinoline derivatives. Available from: [Link]

-

ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. Available from: [Link]

-

Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., Guo, F., & Tang, J. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Available from: [Link]

-

ResearchGate. The Friedländer Synthesis of Quinolines. Available from: [Link]

-

Black, D. StC., Kumar, N., & McConnell, D. B. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1120–1125. Available from: [Link]

-

Organic Reactions. The Friedländer Synthesis of Quinolines. Available from: [Link]

-

National Center for Biotechnology Information. Different catalytic approaches of Friedländer synthesis of quinolines. Available from: [Link]

-

National Center for Biotechnology Information. Advances in polymer based Friedlander quinoline synthesis. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Available from: [Link]

-

ACS Publications. Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. Available from: [Link]

-

Organic Chemistry Portal. Friedlaender Synthesis. Available from: [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available from: [Link]

-

TÜBİTAK Academic Journals. Advances in polymer based Friedlander quinoline synthesis. Available from: [Link]

-

ResearchGate. How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. Available from: [Link]

-

BMC Chemistry. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Available from: [Link]

-

Scribd. 1,3-Dioxanes, 1,3-Dioxolanes. Available from: [Link]

-

ACS Publications. 1,3-Dioxolane formation via Lewis acid-catalyzed reaction of ketones with oxiranes. Available from: [Link]

Sources

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. organicreactions.org [organicreactions.org]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Friedlaender Synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]

- 13. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of heterocyclic compounds using 2-(1,3-Dioxolan-2-yl)aniline

Application Note: High-Fidelity Heterocycle Synthesis Using 2-(1,3-Dioxolan-2-yl)aniline

Abstract